molecular formula C11H9NO3 B2538440 2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione CAS No. 76311-46-1

2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione

Cat. No.: B2538440
CAS No.: 76311-46-1
M. Wt: 203.197
InChI Key: MTKSAHMQKUSQJR-UHFFFAOYSA-N
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Description

2,3-Dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione is a spirocyclic compound characterized by a unique structure that includes an indene and an oxazolidine ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione typically involves the reaction of indene derivatives with oxazolidine precursors under specific conditions. One common method includes the use of strong acids like hydrochloric acid or polyphosphoric acid to promote the formation of the spirocyclic structure . The reaction is usually carried out under reflux conditions in ethanol as the reaction medium .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds such as bindone from 1,3-indandione. The use of malononitrile as a promoter or reactant in the presence of p-toluenesulfonic acid (p-TSA) as a catalyst is also common .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Conditions vary depending on the substituents involved, but typical reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2,3-Dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione has several scientific research applications:

Comparison with Similar Compounds

  • 2,3-Dihydrospiro[indene-1,4’-oxazolidine]-2’,5’-dione
  • 2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione

Comparison: Compared to similar compounds, 2,3-Dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties such as enhanced stability and reactivity. This uniqueness makes it particularly valuable in drug discovery and other applications where specific molecular interactions are crucial .

Properties

IUPAC Name

spiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2',4'-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c13-9-11(15-10(14)12-9)6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKSAHMQKUSQJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C3=CC=CC=C31)C(=O)NC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76311-46-1
Record name 2,3-dihydrospiro[indene-1,2'-[1,4]oxazolidine]-3',5'-dione
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